N-(3,4-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3,4-Dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core, a sulfanyl linker, and an acetamide substituent. The molecule’s structural complexity arises from its fused thiophene-pyrimidine ring system, substituted at position 3 with a 2-fluorophenyl group and at position 2 with a sulfanyl-acetamide moiety. The acetamide side chain is further substituted with a 3,4-dimethylphenyl group, which may enhance lipophilicity and influence binding interactions in biological systems .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-13-7-8-15(11-14(13)2)24-19(27)12-30-22-25-17-9-10-29-20(17)21(28)26(22)18-6-4-3-5-16(18)23/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWBQVONKXOGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The thieno[3,2-d]pyrimidinone core is shared with compounds such as 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (). Key differences include:
- Substituent at Position 3 : The target compound has a 2-fluorophenyl group, whereas ’s analog features a 4-chlorophenyl group. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to chlorine’s bulkier and more lipophilic profile .
- Acetamide Substituent : The 3,4-dimethylphenyl group in the target compound contrasts with the 2-(trifluoromethyl)phenyl group in . The trifluoromethyl group introduces strong electronegativity and may improve target affinity in enzyme inhibition, while dimethyl groups enhance steric bulk and hydrophobicity .
Substituent Effects on Physicochemical Properties
- Crystallinity and Packing: In N-(3,4-difluorophenyl)-2-(4-chlorophenyl)acetamide (), dihedral angles between aromatic rings (65.2°) and hydrogen bonding (N–H⋯O) influence crystal packing.
- Lipophilicity : The 3,4-dimethylphenyl group increases logP compared to analogs with halogenated or trifluoromethyl substituents, as seen in . This could enhance membrane permeability but reduce aqueous solubility .
Data Tables
Table 1: Structural and Physicochemical Comparison
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